

# Application Notes and Protocols: Panipenem-Betamipron in Pediatric Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Panipenem-betamipron |           |
| Cat. No.:            | B1147614             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical studies on **panipenem-betamipron** for the treatment of pediatric infections. The information is compiled from various clinical trials to guide further research and development.

#### Introduction

**Panipenem-betamipron** is a carbapenem antibiotic combination.[1] Panipenem exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2] Betamipron is co-administered to inhibit the renal uptake of panipenem, thereby reducing potential nephrotoxicity.[1][3] This combination has been evaluated in pediatric populations for various bacterial infections.

#### **Mechanism of Action**

Panipenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to cell lysis and death. Betamipron selectively inhibits the organic anion transporter in the renal tubules, preventing the accumulation of panipenem in the kidneys and minimizing the risk of nephrotoxicity.





Click to download full resolution via product page

Caption: Panipenem's Mechanism of Action.

## **Clinical Efficacy**

**Panipenem-betamipron** has demonstrated high clinical efficacy rates in pediatric patients across a range of bacterial infections.



| Study Reference                      | Total Patients | Overall Efficacy<br>Rate (%)           | Efficacy by<br>Infection Type                                                                                                                                                      |
|--------------------------------------|----------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Meguro et al. (1992)<br>[4]          | 15             | 93%                                    | Not specified                                                                                                                                                                      |
| lwata et al. (1992)                  | 17             | 94.1% (16/17<br>"excellent" or "good") | Not specified                                                                                                                                                                      |
| Kanagawa Research<br>Group (1998)[5] | 188            | 91.0%                                  | Sepsis: 100% (3/3),<br>Suppurative<br>meningitis: 100%<br>(3/3), Pneumonia:<br>91.8% (90/98), Acute<br>bronchitis: 88.9%<br>(56/63)                                                |
| Fujii et al. (1992)[6]               | 21             | 95.0% (19/20)                          | Pneumonia: 7 cases, Bronchitis: 1 case, Cellulitis: 3 cases, Purulent lymphadenitis: 2 cases, Otitis media: 2 cases, Urinary tract infection: 2 cases, Purulent meningitis: 1 case |
| Nishimura et al.<br>(1992)[7]        | 18             | 94.4%                                  | Upper and lower respiratory tract infections, pneumonia, and urinary tract infections                                                                                              |
| Takeda et al. (1992)                 | 34             | 97.1% (33/34<br>"excellent" or "good") | Not specified                                                                                                                                                                      |
| lwai et al. (1992)                   | 16             | 100%                                   | Not specified                                                                                                                                                                      |
| Hori et al. (1992)                   | 15             | 100%                                   | Acute pneumonia: 11 cases, Staphylococcal                                                                                                                                          |



scalded skin

syndrome: 2 cases,

Urinary tract

infections: 2 cases

### **Bacteriological Eradication**

The bacteriological efficacy of **panipenem-betamipron** is also high, with excellent eradication rates for common pediatric pathogens.

| Study Reference                      | Total Strains | Overall Eradication<br>Rate (%) | Eradication by<br>Pathogen                                                                                                |
|--------------------------------------|---------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Kanagawa Research<br>Group (1998)[5] | 76            | 92.1%                           | S. pneumoniae:<br>96.8% (30/31), H.<br>influenzae: 88.2%<br>(15/17), S. aureus:<br>100% (5/5), S.<br>pyogenes: 100% (3/3) |
| Nishimura et al.<br>(1992)[7]        | 11            | 90.9%                           | Not specified                                                                                                             |
| Takeda et al. (1992)[8]              | Not specified | 92.6%                           | Not specified                                                                                                             |
| Hori et al. (1992)[9]                | 12            | 100%                            | Not specified                                                                                                             |

### **Pharmacokinetics**

Pharmacokinetic studies in pediatric patients have characterized the absorption, distribution, metabolism, and excretion of **panipenem-betamipron**.



| Parameter                        | 10 mg/kg Dose       | 20 mg/kg Dose       | 30 mg/kg Dose   |
|----------------------------------|---------------------|---------------------|-----------------|
| Panipenem                        |                     |                     |                 |
| Cmax (μg/mL)                     | 14.8 - 36.6[10][11] | 59.3 - 92.5[11][12] | 91.7[12]        |
| Half-life (hours)                | 0.85 - 1.17[4][11]  | 0.88 - 1.00[7][11]  | 0.90 - 0.96[12] |
| Urinary Excretion (6-8 hours, %) | 15.9 - 32.14[7][12] | 15.3 - 36.9[12]     | 11.0 - 40.5[12] |
| Betamipron                       |                     |                     |                 |
| Cmax (μg/mL)                     | 21.77[12]           | 35.29[12]           | 50.08[12]       |
| Half-life (hours)                | 0.55 - 0.63[12]     | 0.55 - 0.63[12]     | 0.55 - 0.63[12] |
| Urinary Excretion (8 hours, %)   | 33.1 - 79.1[12]     | 41.3 - 93.4[12]     | 12.9 - 94.4[12] |

## **Safety and Tolerability**

**Panipenem-betamipron** is generally well-tolerated in the pediatric population.[2] Adverse events are typically mild and transient.



| Study Reference                      | Total Patients | Adverse Events                                               | Abnormal<br>Laboratory<br>Findings                                                                           |
|--------------------------------------|----------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Kanagawa Research<br>Group (1998)[5] | 207            | Incidence of 1.45% (not specified)                           | Increased GOT/GPT<br>(3.88%), Increased<br>LDH (0.48%),<br>Neutropenia (0.51%)                               |
| Toyonaga et al. (1992)<br>[12]       | 39             | Watery diarrhea (1<br>case)                                  | Elevated platelets (2 cases), Elevated GOT (1 case), Eosinophilia (2 cases), Elevated GOT/GPT (2 cases)      |
| Nishimura et al.<br>(1992)[7]        | 18             | None                                                         | Leukopenia (1 case),<br>Elevated GOT/GPT (2<br>cases)                                                        |
| Takeda et al. (1992)[8]              | 37             | Rash (2 cases), Soft<br>stool (1 case),<br>Diarrhea (1 case) | Eosinophilia (4 cases), Thrombocytosis (2 cases), Increased total bilirubin (1 case), Increased GOT (1 case) |
| Hori et al. (1992)[9]                | 15             | Urticaria (1 case)                                           | Elevated GOT/GPT (1 case), Eosinophilia (1 case)                                                             |
| Meguro et al. (1992)<br>[4]          | 15             | Transient skin rash (1<br>case)                              | Not specified                                                                                                |

## **Experimental Protocols**

The following protocols are generalized from the methodologies reported in the cited clinical studies.



#### **Patient Selection Protocol**



Click to download full resolution via product page

Caption: Patient Enrollment Workflow.

- 1. Inclusion Criteria:
- Age range typically between infant and adolescent (e.g., 2 to 14 years old).[12]
- Confirmed or suspected bacterial infection such as pneumonia, urinary tract infection, sepsis, or meningitis.[6][12][13]



- Informed consent obtained from parents or legal guardians.
- 2. Exclusion Criteria:
- History of hypersensitivity to carbapenems or other beta-lactam antibiotics.
- Severe underlying diseases that could interfere with the evaluation of the drug's efficacy or safety.

#### **Treatment and Dosing Protocol**

- Dosage: Doses generally ranged from 30 to 100 mg/kg/day, administered in divided doses (e.g., three times daily).[12] For moderate respiratory and urinary tract infections, doses of 30-60 mg/kg/day were common.[12] Higher doses were used for more severe infections like purulent meningitis.[13]
- Administration: Panipenem-betamipron was administered via intravenous drip infusion over 30 to 60 minutes.[6][12]
- Duration of Treatment: The duration of therapy typically ranged from 4 to 15 days, depending on the type and severity of the infection.[13]

#### **Efficacy and Safety Assessment Protocol**



Click to download full resolution via product page



Caption: Efficacy and Safety Assessment Workflow.

- 1. Clinical Efficacy Assessment:
- Clinical responses were categorized as "excellent," "good," "fair," or "poor" based on the resolution of signs and symptoms of infection.
- Daily monitoring of vital signs and clinical symptoms was performed.
- 2. Bacteriological Efficacy Assessment:
- Bacteriological samples (e.g., sputum, urine, blood, cerebrospinal fluid) were collected before, during, and after treatment.
- Causative pathogens were identified, and their susceptibility to panipenem was determined.
- Bacteriological response was assessed based on the eradication of the causative pathogen.
- 3. Safety Assessment:
- Patients were monitored for adverse events throughout the study.
- Laboratory tests, including hematology, blood chemistry (including liver and renal function tests), and urinalysis, were conducted before, during, and after treatment to monitor for any drug-related abnormalities.[12]

#### Conclusion

The available clinical data suggest that **panipenem-betamipron** is an effective and well-tolerated antibiotic for the treatment of a variety of bacterial infections in pediatric patients. Its broad spectrum of activity and favorable safety profile make it a valuable therapeutic option. Further well-controlled, comparative clinical trials would be beneficial to further establish its role in pediatric infectious disease management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Panipenem/betamipron Wikipedia [en.wikipedia.org]
- 2. Panipenem/betamipron PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. [Clinical evaluation of panipenem/betamipron in children] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical and bacteriological studies on panipenem/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical evaluation of panipenem/betamipron in pediatrics] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on panipenem/betamipron in the pediatric field] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Bacteriological and clinical studies of panipenem/betamipron in pediatrics] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical studies on panipenem/betamipron in pediatrics] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetics and clinical studies of panipenem/betamipron in the pediatric field] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Evaluation of panipenem/betamipron in pediatric field] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetic and clinical studies on panipenem/betamipron in the pediatric field] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Studies on efficacy and safety of panipenem/betamipron against infections in pediatrics and on its movement to cerebrospinal fluid including cases of penicillin-resistant Streptococcus pneumoniae meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Panipenem-Betamipron in Pediatric Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147614#panipenem-betamipron-for-pediatric-infections-clinical-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com